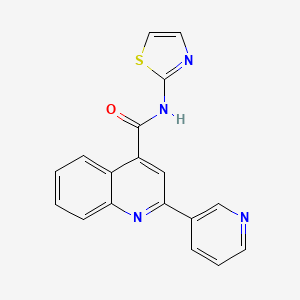![molecular formula C19H16BrN3O2 B11019051 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B11019051.png)
3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromobenzyl group, a methoxy group, and a pyridazinoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinoindole core, followed by the introduction of the bromobenzyl and methoxy groups. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- 3-(3-fluorobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- 3-(3-iodobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Uniqueness
The uniqueness of 3-(3-bromobenzyl)-8-methoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromobenzyl group, in particular, can impart distinct properties compared to its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C19H16BrN3O2 |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methyl]-8-methoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C19H16BrN3O2/c1-22-17-7-6-14(25-2)9-15(17)16-10-21-23(19(24)18(16)22)11-12-4-3-5-13(20)8-12/h3-10H,11H2,1-2H3 |
InChI Key |
IWZJIJAYSVYYMB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


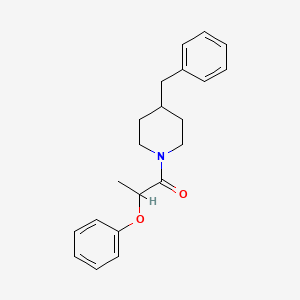
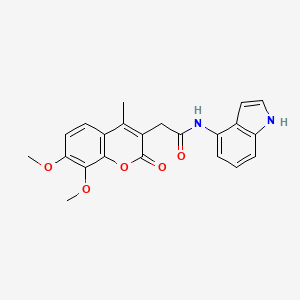
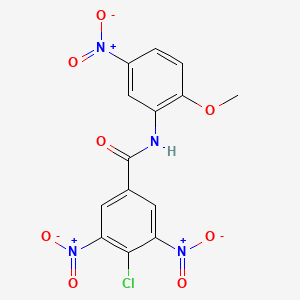
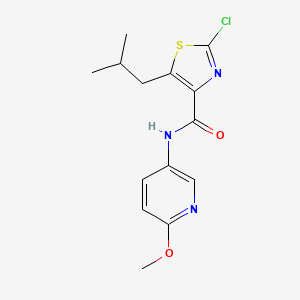
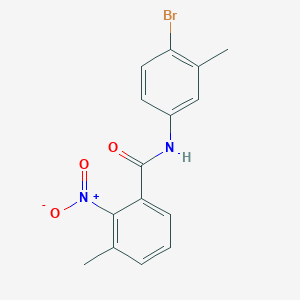
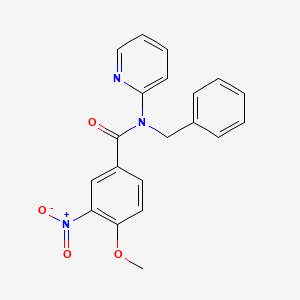
![6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11019016.png)
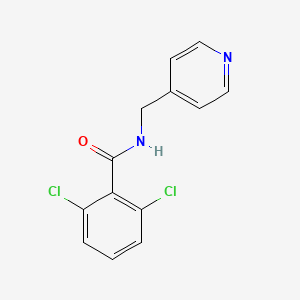
![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B11019026.png)
![2-({4-[(2,4,5-trifluorophenyl)acetyl]piperazin-1-yl}methyl)quinazolin-4(3H)-one](/img/structure/B11019033.png)
![2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11019040.png)
![2,3-dimethyl-5-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11019048.png)
![3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11019053.png)
